3-Aminocyclohexane-1-carbonitrile hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Aminocyclohexane-1-carbonitrile hydrochloride is a chemical compound with the molecular formula C7H13ClN2. It is a derivative of cyclohexane, featuring an amino group and a nitrile group attached to the cyclohexane ring. This compound is often used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Aminocyclohexane-1-carbonitrile hydrochloride typically involves the reaction of cyclohexanone with ammonia and hydrogen cyanide, followed by hydrochloric acid treatment to form the hydrochloride salt. The reaction conditions often include:
Temperature: Moderate temperatures around 50-70°C.
Catalysts: Acid catalysts such as hydrochloric acid.
Solvents: Common solvents include water or ethanol.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:
Raw Materials: Cyclohexanone, ammonia, hydrogen cyanide, and hydrochloric acid.
Reaction Control: Automated systems to monitor and control temperature, pressure, and reactant flow rates.
Chemical Reactions Analysis
Types of Reactions
3-Aminocyclohexane-1-carbonitrile hydrochloride undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding amides or carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Produces amides or carboxylic acids.
Reduction: Yields primary amines.
Substitution: Forms substituted cyclohexane derivatives.
Scientific Research Applications
3-Aminocyclohexane-1-carbonitrile hydrochloride is utilized in various scientific research fields:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Aminocyclohexane-1-carbonitrile hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can:
Bind to Enzymes: Inhibit or activate enzymatic activity.
Interact with Receptors: Modulate receptor function, leading to downstream signaling effects.
Pathways Involved: May involve pathways related to neurotransmission, metabolism, or cell signaling.
Comparison with Similar Compounds
Similar Compounds
Cyclohexanone: A precursor in the synthesis of 3-Aminocyclohexane-1-carbonitrile hydrochloride.
Cyclohexanecarbonitrile: Lacks the amino group present in this compound.
3-Aminocyclohexanecarbonitrile: Similar structure but without the hydrochloride salt form.
Uniqueness
This compound is unique due to its combination of an amino group and a nitrile group on the cyclohexane ring, along with its hydrochloride salt form. This unique structure imparts specific chemical reactivity and solubility properties, making it valuable in various applications.
Properties
IUPAC Name |
3-aminocyclohexane-1-carbonitrile;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2.ClH/c8-5-6-2-1-3-7(9)4-6;/h6-7H,1-4,9H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBUXGIYHCTWUTA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(C1)N)C#N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.